(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide
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Overview
Description
(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, a cyano group, and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The 4-chlorophenyl group is then introduced via electrophilic aromatic substitution. The cyano group can be added through a nucleophilic substitution reaction, and the prop-2-enyl group is incorporated using a Wittig reaction or similar olefination technique .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies have explored its effects on cellular pathways and its potential therapeutic applications .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of high-performance materials .
Mechanism of Action
The mechanism of action of (Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-4-yl)pyridine: A similar compound with a pyrazole ring substituted with a pyridine group.
4-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]piperidine: Another related compound with a piperidine ring.
Uniqueness
(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-2-7-19-16(22)13(9-18)8-12-10-20-21(11-12)15-5-3-14(17)4-6-15/h2-6,8,10-11H,1,7H2,(H,19,22)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNKSGFJCDHXTI-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CN(N=C1)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CN(N=C1)C2=CC=C(C=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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